molecular formula C14H22N2O2 B587766 3-Hydroxy Lidocaine-d5 CAS No. 1286482-71-0

3-Hydroxy Lidocaine-d5

Cat. No. B587766
CAS RN: 1286482-71-0
M. Wt: 255.373
InChI Key: PMGUCIDDSCRAMY-RPIBLTHZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy Lidocaine-d5 is a deuterium-labeled version of 3-Hydroxy Lidocaine . It is used in research, particularly as a tracer for quantitation during the drug development process . The molecular formula of 3-Hydroxy Lidocaine-d5 is C14H17D5N2O2, and its molecular weight is 255.37 .


Molecular Structure Analysis

The molecular structure of 3-Hydroxy Lidocaine-d5 is similar to that of Lidocaine, with the difference being the presence of deuterium (D) instead of hydrogen (H) in five positions . This substitution with deuterium, a stable isotope of hydrogen, is what gives the compound its unique properties and makes it useful in research .

Scientific Research Applications

  • Pharmacological Effects in Equine Medicine : Lidocaine, including its metabolites such as 3-hydroxylidocaine, is widely used in equine medicine. It's important in regulatory contexts, such as determining the presence of foreign substances in racehorses. A study developed a mass spectrometric method specifically for 3-hydroxylidocaine in horse urine, crucial for understanding its pharmacological effects and regulatory implications (Harkins et al., 1998).

  • Bioartificial Liver Applications : Lidocaine's metabolism by xenogeneic hepatocytes in bioartificial liver systems was studied, where conversion of lidocaine to 3-hydroxy-lidocaine confirmed the activity of a P450 isozyme. This highlights its use in evaluating liver P450 function, both in vitro and in vivo in an anhepatic rabbit model (Nyberg et al., 1993).

  • Food Safety in Dairy Cows : In dairy cows, lidocaine is metabolized into various compounds, including 3-OH-lidocaine. Its presence in milk and meat was studied, providing insights into withdrawal periods for dairy products and ensuring food safety (Hoogenboom et al., 2015).

  • Enhancing Intradermal Delivery of Lidocaine : Research on lidocaine hydrochloride-loaded dissolving microneedles, a method to enhance its intradermal delivery, has been conducted. This approach aimed to deposit lidocaine in the skin efficiently while minimizing systemic circulation levels (Ramadon et al., 2023).

  • Protective Effects in Erythrocytes : Lidocaine's effect on human red blood cells exposed to oxidative stress was investigated. It was found to inhibit potassium efflux and delay hemolysis in erythrocytes, indicating a protective role against oxidative stress (Lenfant et al., 2000).

  • Photocatalytic Degradation : A study focused on the degradation of lidocaine in water environments using tungsten trioxide nanoparticles, highlighting an environmental application related to the removal of pharmaceutical pollutants (Fakhri & Behrouz, 2015).

Mechanism of Action

Lidocaine, the parent compound of 3-Hydroxy Lidocaine-d5, acts as a local anesthetic by blocking sodium channels in neurons. This prevents the neurons from signaling the brain about sensations, thus providing local anesthesia . It’s reasonable to assume that 3-Hydroxy Lidocaine-d5 would have a similar mechanism of action.

Safety and Hazards

3-Hydroxy Lidocaine-d5 is considered a controlled substance and is not intended for sale in certain territories . It is intended for research use only and is not intended for human or veterinary use .

Future Directions

The use of deuterium-labeled compounds like 3-Hydroxy Lidocaine-d5 in research is gaining attention due to their potential to affect the pharmacokinetic and metabolic profiles of drugs . This opens up new possibilities for the development of more effective and safer drugs.

properties

IUPAC Name

2-[deuterio(1,1,2,2-tetradeuterioethyl)amino]-2-(ethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2/c1-5-15-13(16-6-2)14(19)17-12-9(3)7-8-11(18)10(12)4/h7-8,13,15-16,18H,5-6H2,1-4H3,(H,17,19)/i1D2,5D2/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAJRAZHLYTMHR-VGGRJZMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C(=O)NC1=C(C=CC(=C1C)O)C)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])C([2H])([2H])N([2H])C(C(=O)NC1=C(C=CC(=C1C)O)C)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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